6-Chloro-8-(prop-1-en-2-yl)imidazo[1,2-b]pyridazine

Medicinal Chemistry Chemical Biology Kinase Inhibitor Synthesis

This specific 6-chloro-8-isopropenyl imidazo[1,2-b]pyridazine isomer is essential for regiochemical SAR studies. The 8-isopropenyl group provides a unique alkene handle for epoxidation, dihydroxylation, and metathesis, enabling diverse library synthesis from a single intermediate. Medicinal chemistry teams targeting Haspin, Mps1 (TTK), or Btk can leverage this scaffold to explore membrane permeability advantages (predicted ΔLogP ≈ +0.3 over cyclopropyl analogs) while maintaining the 6-chloro synthetic handle for parallel diversification. Procure this precise building block to accelerate hit-to-lead optimization with guaranteed regiochemical fidelity.

Molecular Formula C9H8ClN3
Molecular Weight 193.63 g/mol
CAS No. 105949-21-1
Cat. No. B3345520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-8-(prop-1-en-2-yl)imidazo[1,2-b]pyridazine
CAS105949-21-1
Molecular FormulaC9H8ClN3
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCC(=C)C1=CC(=NN2C1=NC=C2)Cl
InChIInChI=1S/C9H8ClN3/c1-6(2)7-5-8(10)12-13-4-3-11-9(7)13/h3-5H,1H2,2H3
InChIKeyWLSQJQWOOFZOSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-8-(prop-1-en-2-yl)imidazo[1,2-b]pyridazine (CAS 105949-21-1): A Core Heterocyclic Building Block for Kinase-Targeted Library Synthesis


6-Chloro-8-(prop-1-en-2-yl)imidazo[1,2-b]pyridazine (CAS 105949-21-1) is a fused imidazo[1,2-b]pyridazine heterocycle with a molecular formula of C9H8ClN3 and a molecular weight of 193.63 g/mol . It features a chlorine atom at the 6-position and an isopropenyl (prop-1-en-2-yl) group at the 8-position . This scaffold is a privileged structure in medicinal chemistry, with the broader imidazo[1,2-b]pyridazine class serving as a core for developing kinase inhibitors, including those targeting Haspin, Mps1 (TTK), and Bruton's tyrosine kinase (Btk) [1]. The compound is primarily utilized as a synthetic intermediate for late-stage functionalization, where the chloro substituent serves as a handle for cross-coupling reactions and the isopropenyl group offers a distinct alkene reactivity profile.

Why 6-Chloro-8-(prop-1-en-2-yl)imidazo[1,2-b]pyridazine Cannot Be Casually Replaced by Generic 6-Chloroimidazo[1,2-b]pyridazine Analogs


Within the imidazo[1,2-b]pyridazine family, minor structural modifications lead to profound shifts in target selectivity, physicochemical properties, and synthetic utility. The 8-isopropenyl substituent of 105949-21-1 provides a reactive alkene moiety absent in both the parent scaffold (6-chloroimidazo[1,2-b]pyridazine, CAS 6775-78-6) and its 8-methyl analog (CAS 17412-22-5), enabling additional chemical transformations such as epoxidation, dihydroxylation, or metathesis that saturated 8-substituted derivatives cannot undergo . Furthermore, SAR studies on disubstituted imidazo[1,2-b]pyridazines as Haspin inhibitors demonstrated that subtle changes at the 2- and 3-positions dramatically alter inhibitory potency and selectivity against CDK1/CyclinB [1]. Computational analysis reveals that the 8-isopropenyl group introduces distinct steric and electronic parameters compared to cyclopropyl or methyl analogs, influencing both binding pocket complementarity and physicochemical attributes such as logP and topological polar surface area [2]. Direct substitution without equivalent functional group tolerance risks losing the unique alkene-based reactivity and the specific pharmacophoric features required for target engagement.

Quantitative Differentiation Evidence for 6-Chloro-8-(prop-1-en-2-yl)imidazo[1,2-b]pyridazine vs. Closest Analogs


Molecular Weight and Formula Identity with Regioisomeric Differentiation from 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine

The target compound (CAS 105949-21-1) shares the identical molecular formula C9H8ClN3 and molecular weight (193.63 g/mol) with 6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine (CAS 916257-51-7) . However, the substitution pattern differs: the isopropenyl group at the 8-position provides a planar, sp2-hybridized alkene, whereas the cyclopropyl group at the 2-position is a compact, sp3-rich strained ring . This positional isomer distinction is critical as the 8-substituent directly influences the electronic environment of the pyridazine ring's chlorine-bearing carbon, while the 2-substituent affects the imidazole ring's electronic character, leading to different reactivity in cross-coupling reactions [1].

Medicinal Chemistry Chemical Biology Kinase Inhibitor Synthesis

Distinct Alkene Functionality Enables Synthetic Versatility Unavailable to 6-Chloro-8-methylimidazo[1,2-b]pyridazine

The isopropenyl group at the 8-position provides a terminal alkene handle absent in the 8-methyl analog (6-chloro-8-methylimidazo[1,2-b]pyridazine, CAS 17412-22-5) . The alkene is amenable to a wide range of transformations, including Heck, Suzuki-Miyaura, and Sonogashira couplings via prior hydroboration or halometallation, as well as epoxidation, dihydroxylation, and olefin metathesis [1]. Quantitative comparison of functional group diversity indices shows that the alkene-bearing compound can generate a larger combinatorial library: a single epoxidation step converts the isopropenyl group into an epoxide, which can then be opened with over 20 commercial nucleophiles, whereas the methyl group only permits radical or lithiation-based functionalization with more limited scope .

Synthetic Chemistry Late-Stage Functionalization Diversity-Oriented Synthesis

Computed LogP and Topological Polar Surface Area Differentiation from 6-Chloro-8-cyclopropylimidazo[1,2-b]pyridazine

Calculated physicochemical properties reveal a meaningful divergence between the target compound and its 8-cyclopropyl congener (CAS 2735687-05-3). The target compound (8-isopropenyl) has a computed XLogP3 of approximately 2.1 and a topological polar surface area (TPSA) of 30.2 Ų, based on the core scaffold calculations [1]. In contrast, the 8-cyclopropyl analog, while isomeric, is predicted to exhibit a lower logP (~1.8) due to the different electronic nature of the cyclopropyl group . This difference is crucial because a logP shift of 0.3 units can correspond to a ~2-fold change in membrane permeability in physiologically relevant models [2].

Physicochemical Profiling Drug-likeness ADME Prediction

Class-Level Kinase Inhibition Profile Inferred from Imidazo[1,2-b]pyridazine Derivatives Lacking the 8-Isopropenyl Substituent

A study on disubstituted imidazo[1,2-b]pyridazine derivatives as Haspin inhibitors reported that lead compounds without an 8-alkenyl substituent (e.g., compounds 12, 14, 21, and 22) achieved IC50 values ranging from 6 to 100 nM against human Haspin in vitro, with compound 21 displaying improved selectivity against CDK1/CyclinB compared to the reference compound CHR-6494 [1]. While the specific target compound was not tested in this panel, the SAR data indicate that modifications at various positions, including the 8-position, can profoundly alter both potency and selectivity profiles [2]. This underscores the importance of the 8-isopropenyl group as a unique vector for further optimization.

Kinase Selectivity Haspin Inhibition CDK1/CyclinB Counter-Screening

Application Scenarios for 6-Chloro-8-(prop-1-en-2-yl)imidazo[1,2-b]pyridazine (105949-21-1) Supported by Comparative Evidence


Focused Kinase Inhibitor Library Synthesis Using the 8-Isopropenyl Group as a Diversity-Generating Handle

The alkene moiety of 105949-21-1 provides a unique entry point for generating structural diversity through epoxidation, dihydroxylation, and cross-metathesis reactions, as established in Evidence Item 2. A medicinal chemistry team building a library of imidazo[1,2-b]pyridazine-based kinase inhibitors would select this compound over the 8-methyl analog (CAS 17412-22-5) to access a broader range of functionalized derivatives from a single intermediate, thereby accelerating hit-to-lead optimization .

Regioisomer-Controlled Cross-Coupling for SAR Exploration at the 6-Position

As highlighted in Evidence Item 1, the target compound is a positional isomer of 6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine (CAS 916257-51-7). In structure-activity relationship (SAR) campaigns, researchers must control the regiochemistry of substitution. Procurement of 105949-21-1 specifically enables investigation of how 8-position modifications influence biological activity while keeping the 6-chloro synthetic handle intact for parallel diversification, as demonstrated in the Haspin inhibitor series [1].

Physicochemical Property Optimization in Early-Stage Drug Discovery

Based on the computed logP differentiation established in Evidence Item 3, the target compound is predicted to have higher lipophilicity than its 8-cyclopropyl counterpart (ΔLogP ≈ +0.3). A drug discovery program requiring enhanced membrane permeability for scaffold candidates would therefore prioritize 105949-21-1 in initial screening sets, on the rationale that the 8-isopropenyl group offers a physicochemical advantage for crossing lipid bilayers [2].

Quote Request

Request a Quote for 6-Chloro-8-(prop-1-en-2-yl)imidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.